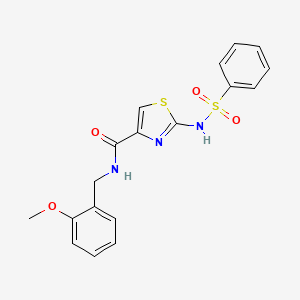
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, commonly known as MTA, is a synthetic compound that belongs to the family of thiazole-4-carboxamide derivatives. MTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
MTA exerts its biological activity through multiple mechanisms of action. MTA has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of enzymes involved in DNA synthesis and repair. MTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
MTA has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. MTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. In addition, MTA has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. MTA has also been shown to exhibit good stability and solubility in various solvents. However, the main limitation of MTA is its high cost, which limits its availability for large-scale experiments.
Zukünftige Richtungen
MTA has several potential future directions for scientific research. One of the most promising directions is the development of MTA-based drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases. In addition, MTA can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Further studies are also needed to elucidate the molecular mechanisms underlying the biological activity of MTA and to optimize its synthesis method for large-scale production.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MTA has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. MTA has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
In biochemistry, MTA has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation. MTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
In pharmaceuticals, MTA has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. MTA-based drugs have been developed for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-22-12-6-3-2-5-10(12)16-14(19)11-9-24-15(17-11)18-25(20,21)13-7-4-8-23-13/h2-9H,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKEBKDFHJYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





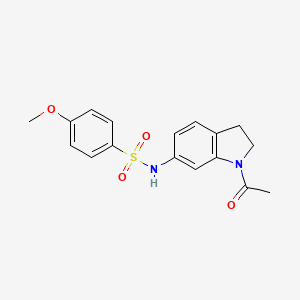
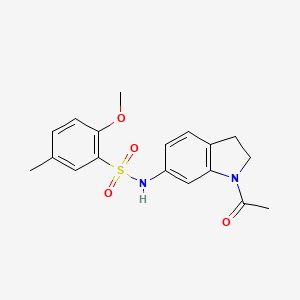

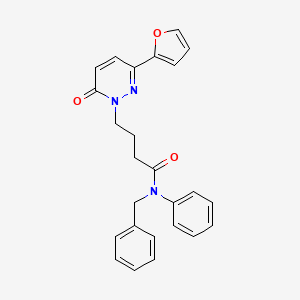
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3202610.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3202613.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3202616.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3202623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202631.png)
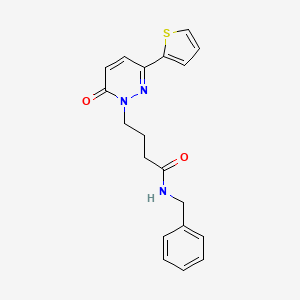
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3202647.png)
